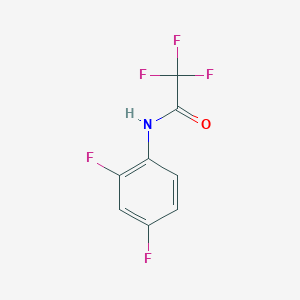

N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F5NO/c9-4-1-2-6(5(10)3-4)14-7(15)8(11,12)13/h1-3H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFBSEUVNGYXFLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)NC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F5NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801243695 | |

| Record name | N-(2,4-Difluorophenyl)-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801243695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98651-71-9 | |

| Record name | N-(2,4-Difluorophenyl)-2,2,2-trifluoroacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98651-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,4-Difluorophenyl)-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801243695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,4-difluoro-N-(trifluoroacetyl)aniline chemical structure and molecular weight

[1][2]

Chemical Identity & Structural Analysis[1][2][3][4][5][6][7][8]

2,4-Difluoro-N-(trifluoroacetyl)aniline (IUPAC: N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide) is a specialized fluorinated building block used primarily in medicinal chemistry and agrochemical synthesis.[1] It serves as a lipophilic, metabolically stable intermediate for the introduction of the 2,4-difluoroaniline moiety or as a protected amine species.[1]

Physicochemical Profile[1][3][4][5][9][10][11]

| Parameter | Data |

| CAS Number | 98651-71-9 |

| IUPAC Name | N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide |

| Molecular Formula | C₈H₄F₅NO |

| Molecular Weight | 225.12 g/mol |

| Physical State | Solid (typically off-white to crystalline) |

| Solubility | Soluble in organic solvents (DCM, EtOAc, MeOH); low aqueous solubility |

| Lipophilicity (cLogP) | ~2.5 (Estimated) |

Structural Logic

The molecule consists of an aniline core substituted with fluorine atoms at the 2 and 4 positions, significantly reducing the electron density of the aromatic ring.[2] The nitrogen atom is acylated with a trifluoroacetyl group (

Synthesis Methodology

The synthesis of 2,4-difluoro-N-(trifluoroacetyl)aniline is typically achieved via nucleophilic acyl substitution .[1] The electron-poor nature of 2,4-difluoroaniline requires a highly reactive acylating agent, such as trifluoroacetic anhydride (TFAA).[1][3]

Protocol: Trifluoroacetylation of 2,4-Difluoroaniline[1]

Reaction Scheme:

Reagents & Materials

-

Substrate: 2,4-Difluoroaniline (1.0 eq)

-

Reagent: Trifluoroacetic anhydride (TFAA) (1.1–1.2 eq)[1][3]

-

Base: Pyridine or Triethylamine (1.2 eq) (Optional but recommended to scavenge acid)[1][3]

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)[1][3]

Step-by-Step Procedure

-

Preparation: Charge a flame-dried reaction flask with 2,4-difluoroaniline (1.0 eq) and anhydrous DCM (0.2 M concentration) under an inert atmosphere (

or Ar). -

Base Addition: Add Pyridine (1.2 eq) and cool the mixture to 0°C using an ice bath.

-

Acylation: Dropwise add Trifluoroacetic anhydride (1.1 eq) over 15–20 minutes. The reaction is exothermic; control addition rate to maintain temperature <5°C.[3]

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor conversion via TLC or LC-MS.[1]

-

Workup:

-

Purification: Recrystallization from Hexanes/EtOAc or flash column chromatography (SiO2, Hexane:EtOAc gradient) if necessary.

Synthesis Workflow Diagram

Caption: Standard synthetic workflow for the trifluoroacetylation of 2,4-difluoroaniline.

Applications in Drug Development[2]

Bioisostere & Lipophilicity Tuning

In medicinal chemistry, the trifluoroacetyl group is often used to modulate the physicochemical properties of a lead compound.[2]

-

Metabolic Stability: The C-F bonds are highly resistant to metabolic oxidation (e.g., by Cytochrome P450).[1][3]

-

Permeability: The high fluorine content increases lipophilicity, potentially improving blood-brain barrier (BBB) penetration or cellular uptake.[1][3]

Amine Protection Strategy

The trifluoroacetyl group serves as a robust protecting group for the aniline nitrogen during multi-step synthesis.[2]

-

Stability: Stable to acidic conditions (e.g., nitration, halogenation of the ring).[1][3]

-

Deprotection: Cleaved under mild basic conditions (e.g.,

in Methanol/Water), avoiding the harsh conditions required for other amides.[1][3]

Analytical Derivatization

For Gas Chromatography (GC) analysis, polar anilines like 2,4-difluoroaniline often tail or adsorb to the column.[1][3] Trifluoroacetylation converts the amine to a volatile, non-polar amide, improving peak shape and detection sensitivity in GC-MS.[1]

Utility Pathway Diagram[1]

Caption: Functional utility of 2,4-difluoro-N-(trifluoroacetyl)aniline in research and development.

Safety & Handling

While specific toxicological data for this derivative is limited, it should be handled with the same precautions as the parent aniline and fluorinated amides.

-

Hazards: Likely an irritant to eyes, skin, and respiratory system.[1][4] Potential for acute toxicity if swallowed or inhaled (based on parent 2,4-difluoroaniline profile).[1][3]

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Handle in a fume hood to avoid inhalation of dust or vapors.[3]

-

Storage: Store in a cool, dry place. Moisture sensitive (slow hydrolysis may occur over long periods if exposed to wet air).[3]

References

-

Sigma-Aldrich .[1] N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide Product Page. Retrieved from [1][3]

-

PubChem . 2,4-Difluoroaniline Compound Summary (Starting Material). Retrieved from [1][3]

-

Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for Trifluoroacetyl protection/deprotection mechanisms).

-

BenchChem . Synthesis of 2,4-Difluoroaniline Derivatives. Retrieved from [1][3]

Sources

N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide PubChem CID and safety data

An In-depth Technical Guide to N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide: Properties and Safety Protocols

Introduction

N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide is a fluorinated aromatic compound with potential applications in pharmaceutical and agrochemical research. Its structure, featuring a difluorophenyl ring and a trifluoroacetamide group, suggests its utility as a building block in the synthesis of more complex molecules. The presence of multiple fluorine atoms can significantly alter the pharmacokinetic and physicochemical properties of a parent molecule, often enhancing metabolic stability and membrane permeability. This guide provides a comprehensive overview of the key identifiers and, most critically, the safety data and handling protocols for this compound, intended for researchers and professionals in drug development and chemical synthesis.

Compound Identification

| Identifier | Value | Source |

| Chemical Name | N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide | Sigma-Aldrich |

| CAS Number | 98651-71-9 | [1] |

| Molecular Formula | C8H4F5NO | |

| Molecular Weight | 225.12 g/mol | [1] |

| Physical Form | Low Melting Solid | [1] |

| InChI Key | KFBSEUVNGYXFLB-UHFFFAOYSA-N | [1] |

Safety and Hazard Information

A thorough understanding of the safety profile of N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide is paramount for its safe handling in a laboratory setting. The following sections detail its classification, associated hazards, and the necessary precautionary measures.

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. For N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide, the following classifications apply:

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Acute Toxicity, Dermal | Category 4 |

| Acute Toxicity, Inhalation | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Specific target organ toxicity — single exposure | Category 3 (Respiratory system) |

Source: Information synthesized from multiple safety data sheets for structurally similar compounds and the specific hazard codes provided for CAS 98651-71-9.[2][3]

Hazard and Precautionary Statements

The GHS classifications are communicated through standardized hazard (H) and precautionary (P) statements.

| Code | Statement |

| H302 | Harmful if swallowed. |

| H312 | Harmful in contact with skin. |

| H315 | Causes skin irritation.[2] |

| H319 | Causes serious eye irritation.[2] |

| H332 | Harmful if inhaled. |

| H335 | May cause respiratory irritation.[2] |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[4] |

| P264 | Wash skin thoroughly after handling.[4] |

| P270 | Do not eat, drink or smoke when using this product. |

| P271 | Use only outdoors or in a well-ventilated area.[4] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[4] |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[4] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |

| P312 | Call a POISON CENTER or doctor/physician if you feel unwell.[4] |

| P330 | Rinse mouth. |

| P362+P364 | Take off contaminated clothing and wash it before reuse.[4] |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[4] |

| P501 | Dispose of contents/container to an approved waste disposal plant.[4] |

Source: Sigma-Aldrich[1]

Experimental Protocols: Safe Handling and Use

Adherence to strict safety protocols is essential when working with this compound. The following workflow outlines the critical steps for minimizing exposure and ensuring a safe laboratory environment.

Laboratory Safety Workflow

Caption: A flowchart outlining the key stages of safely handling N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide in a laboratory setting.

Step-by-Step Handling Procedures

-

Risk Assessment and Preparation :

-

Personal Protective Equipment (PPE) :

-

Eye Protection : Wear chemical safety goggles and a face shield.[3]

-

Hand Protection : Use nitrile rubber gloves. Inspect gloves for any signs of degradation or puncture before use.

-

Body Protection : A lab coat is mandatory. For larger quantities, consider a chemical-resistant apron.

-

Respiratory Protection : If working outside of a fume hood is unavoidable, a NIOSH-approved respirator with appropriate cartridges is required.

-

-

Handling and Storage :

-

Handling :

-

Storage :

-

Store in a cool, dry, and well-ventilated area.[4]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

-

-

First-Aid Measures :

-

Inhalation : If inhaled, immediately move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

-

Skin Contact : In case of skin contact, immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[4][6]

-

Eye Contact : If the compound comes into contact with the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[4][6]

-

Ingestion : If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[6]

-

-

Disposal :

-

Dispose of waste material in accordance with local, state, and federal regulations.[4]

-

Do not allow the chemical to enter drains or waterways.

-

Toxicological and Physicochemical Insights

The toxicological properties of N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide have not been fully investigated. However, the presence of the trifluoroacetyl group and the difluorophenyl moiety suggests that the compound may be metabolically stable. The difluorophenyl group, in particular, can block sites of potential metabolism, a strategy often employed in drug design to prolong the half-life of a compound. The irritant nature of the compound is likely due to its reactivity and ability to interact with biological macromolecules.

Conclusion

N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide is a valuable research chemical that demands careful handling due to its potential hazards. By adhering to the safety protocols outlined in this guide, researchers can minimize risks and work safely with this compound. A proactive approach to safety, grounded in a thorough understanding of the available data, is essential for the responsible conduct of research.

References

- Angene Chemical. (2021, May 1).

- Fisher Scientific. (2025, December 19).

- Thermo Fisher Scientific. (2025, September 16).

- CDH Fine Chemical. (n.d.).

- Echemi. (n.d.). AcetaMide, N-(4-cyanophenyl)

- Combi-Blocks. (2023, January 2).

- MilliporeSigma. (2025, November 6).

-

National Center for Biotechnology Information. (n.d.). PubChem. Retrieved February 26, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Trifluoroacetamide. PubChem. Retrieved February 26, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Anastrozole 5-methyl analog. PubChem. Retrieved February 26, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Plumbagin. PubChem. Retrieved February 26, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,4-Imidazolidinedione, 3-(hydroxymethyl)-5,5-dimethyl-. PubChem. Retrieved February 26, 2026, from [Link]

Sources

difference between N-(2,4-difluorophenyl)acetamide and trifluoroacetamide derivatives

Comparative Analysis: -(2,4-Difluorophenyl)acetamide vs. Trifluoroacetamide Derivatives

Executive Summary: The Tale of Two Fluorines

The core distinction between these two chemical entities lies in the regiochemistry of fluorination , which dictates their opposing roles in medicinal chemistry:

- -(2,4-difluorophenyl)acetamide: Represents Ring Fluorination . The fluorine atoms are located on the aromatic amine component. This creates a metabolically stable, lipophilic scaffold commonly found in antifungal and antineoplastic agents. The acetamide bond remains kinetically stable.

-

Trifluoroacetamide Derivatives (

): Represents Acyl Fluorination . The fluorine atoms are located alpha to the carbonyl. The strong electron-withdrawing effect of the trifluoromethyl (

Structural & Electronic Divergence

The placement of fluorine atoms fundamentally alters the electronic vectors and acid-base properties of the molecule.

Electronic Vectors and Acidity

| Feature | Trifluoroacetamide Derivatives | |

| Fluorine Location | Aromatic Ring ( | Alpha Carbon ( |

| Electronic Effect | Inductive withdrawal ($ -I | Strong Inductive withdrawal ($ -I $) on Carbonyl. |

| Amide Bond Stability | High. Comparable to acetanilide. Resistant to mild base. | Low. Susceptible to nucleophilic attack (hydrolysis). |

| NH Acidity ( | Weakly acidic (approx. | Significantly more acidic (approx.[1] |

| Lipophilicity | Increased ( | Increased (Fluorine "Teflon" effect), but polarizable. |

Mechanistic Visualization (DOT Diagram)

The following diagram illustrates the opposing electronic pressures and their consequences on reactivity.

Figure 1: Mechanistic divergence driven by fluorine regiochemistry. Ring fluorination stabilizes the scaffold, while acyl fluorination activates the carbonyl toward cleavage.

Synthetic Pathways & Methodologies

Synthesis of -(2,4-difluorophenyl)acetamide

This synthesis is a standard nucleophilic acyl substitution. The 2,4-difluoroaniline is a deactivated nucleophile (due to F atoms), requiring an activated acylating agent or catalyst.

-

Reagents: 2,4-Difluoroaniline + Acetic Anhydride (or Acetyl Chloride).

-

Conditions: DCM or Toluene,

, often with -

Yield: Typically

.[2][3]

Synthesis of Trifluoroacetamide Derivatives

Used to install the Trifluoroacetyl (TFA) group on an amine.

-

Reagents: Amine + Trifluoroacetic Anhydride (TFAA) or Ethyl Trifluoroacetate.[2]

-

Conditions:

-

Method A (TFAA): Highly reactive, requires

, base (Pyridine). Exothermic. -

Method B (Ethyl Trifluoroacetate): Milder, requires stirring in MeOH/EtOH.

-

-

Selectivity: The TFA group is often installed to protect primary amines during multi-step synthesis.

Comparative Reagent Table

| Parameter | Trifluoroacetamide Derivatives | |

| Precursor | 2,4-Difluoroaniline | Any Primary/Secondary Amine |

| Acylating Agent | Acetyl Chloride / | TFAA / Ethyl Trifluoroacetate |

| Reaction Rate | Moderate (Aniline is deactivated) | Fast (TFAA is highly electrophilic) |

| Workup | Acid/Base wash, Recrystallization | Evaporation (Volatile byproducts) |

Reactivity & Stability Profiles

Hydrolytic Stability (The Protecting Group Concept)

This is the most critical technical differentiator.

-

Acetamides (

): Require harsh conditions for hydrolysis (e.g., -

Trifluoroacetamides (

): The-

Deprotection: Can be cleaved using mild basic conditions (

in MeOH/Water) or -

Implication: You cannot use a trifluoroacetamide linkage if the molecule must survive basic workups or physiological pH for extended periods.

-

Metabolic Stability (ADME)

-

2,4-Difluorophenyl Motif: The fluorine atoms at the 2 and 4 positions block metabolic hydroxylation (Phase I metabolism) on the phenyl ring. This extends the half-life (

) of the drug. This motif is a "privileged structure" in azole antifungals (e.g., Fluconazole). -

Trifluoroacetyl Group: While the

bonds are stable, the amide bond is liable to enzymatic cleavage (amidase), releasing trifluoroacetate (potentially toxic) and the free amine.

Experimental Protocols

Protocol A: Synthesis of -(2,4-difluorophenyl)acetamide

Target: Creation of a stable pharmacophore intermediate.

-

Setup: Oven-dry a 250 mL round-bottom flask (RBF). Flush with

. -

Dissolution: Add 2,4-difluoroaniline (10 mmol, 1.29 g) and Dichloromethane (DCM) (50 mL).

-

Base Addition: Add Triethylamine (

) (12 mmol, 1.67 mL). Cool to -

Acylation: Dropwise add Acetyl Chloride (11 mmol, 0.78 mL) over 15 minutes.

-

Note: Exothermic reaction. Maintain temp

.

-

-

Reaction: Warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup: Wash organic layer with

(2x), Sat. -

Isolation: Dry over

, filter, and concentrate in vacuo. Recrystallize from Ethanol/Water.

Protocol B: Trifluoroacetylation (Protecting Group Installation)

Target: Temporary protection of a primary amine.

-

Setup: 100 mL RBF, stir bar.

-

Reactants: Dissolve Substrate Amine (10 mmol) in Methanol (20 mL).

-

Reagent: Add Ethyl Trifluoroacetate (15 mmol, 1.8 mL) and Triethylamine (12 mmol).

-

Reaction: Stir at RT for 4-16 hours.

-

Why Ethyl Trifluoroacetate? It is milder than TFAA and avoids the formation of strong acid byproducts, allowing a cleaner reaction for sensitive substrates.

-

-

Workup: Concentrate solvent. Dissolve residue in EtOAc, wash with

and Brine. -

Deprotection (Validation): To verify lability, treat a small aliquot with

in MeOH/H2O; the starting amine should regenerate within 1-2 hours.

References

-

NIST. Acetamide, N-(2,4-difluorophenyl)- Properties and Spectra.[5] NIST Chemistry WebBook, SRD 69.[5] Available at: [Link]

-

Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis.[6] Wiley-Interscience.[6] (Standard reference for Trifluoroacetamide lability).

-

Journal of Synthetic Chemistry. Efficient One-Pot Synthesis of N-(4-Fluorophenyl)acetamide Derivatives. 2025.[3][6][7] Available at: [Link]

Sources

- 1. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]

- 2. Trifluoroacetamide | 354-38-1 [amp.chemicalbook.com]

- 3. Applications and Synthetic Utility of Trifluoroacetamide_Chemicalbook [chemicalbook.com]

- 4. guidechem.com [guidechem.com]

- 5. Acetamide,N-(2,4-difluorophenyl)- [webbook.nist.gov]

- 6. Trifluoroacetamides [organic-chemistry.org]

- 7. CompTox Chemicals Dashboard [comptox.epa.gov]

Technical Guide: Solubility & Solvent Selection for N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide

This guide details the solubility profile, solvent selection strategy, and handling protocols for N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide (CAS 98651-71-9), a critical intermediate in the synthesis of fluorinated agrochemicals and pharmaceuticals (e.g., Fluconazole analogs, Diflufenican).

Executive Summary & Compound Profile

N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide is a low-melting, lipophilic amide.[1] Its solubility behavior is dominated by the competition between the polar amide bond and the highly hydrophobic fluorinated motifs. Unlike high-melting pharmaceutical intermediates, this compound’s low melting point (54–56 °C ) presents unique challenges, particularly the risk of "oiling out" during recrystallization rather than forming a discrete solid phase.

Physicochemical Identity

| Property | Data | Source |

| CAS Number | 98651-71-9 | [1] |

| Molecular Formula | C₈H₄F₅NO | [1] |

| Molecular Weight | 225.12 g/mol | [1] |

| Melting Point | 54 – 55.7 °C | [1] |

| Physical State | White to off-white crystalline solid (can appear as a waxy solid) | [1] |

| Lipophilicity (LogP) | ~2.5–3.0 (Predicted) | [2] |

Solubility Profile & Solvent Compatibility

The presence of the trifluoromethyl (-CF₃) group and the difluorophenyl ring significantly enhances solubility in non-polar and chlorinated solvents while reducing water solubility.

Empirical & Predicted Solubility Table

Data categorized by solvent class for process development.

| Solvent Class | Specific Solvent | Solubility Rating | Process Application |

| Chlorinated | Dichloromethane (DCM) | Very High (>500 mg/mL) | Preferred reaction solvent; excellent solubilizer. |

| Chloroform | Very High | Alternative reaction solvent. | |

| Aromatic | Toluene | High | Good for reflux reactions; potential crystallization solvent at low temps. |

| Polar Aprotic | THF, Ethyl Acetate | High | General dissolution; Ethyl Acetate is excellent for extraction. |

| DMSO, DMF | High | Not recommended for isolation due to high boiling point and difficulty removing. | |

| Polar Protic | Methanol, Ethanol | High | Soluble, but may cause transamidation (solvolysis) at high temps/pH. |

| Aliphatic | Hexanes, Heptane | Low / Insoluble | Anti-solvent for precipitation/crystallization. |

| Aqueous | Water | Insoluble | Used for washing/quenching (removes inorganic salts). |

The "Oiling Out" Phenomenon

Due to the low melting point (54–56 °C), this compound frequently forms a second liquid phase (oil) rather than crystallizing when a hot solution is cooled, especially in solvents with boiling points near the compound's melting point (e.g., Acetone, Methanol).

-

Mitigation: Use solvent systems with boiling points significantly below the melting point (e.g., DCM/Hexane) or perform crystallization at sub-ambient temperatures (-20 °C).

Synthesis & Solvation Mechanism

Understanding the synthesis pathway is crucial for selecting the correct process solvents. The standard synthesis involves the acylation of 2,4-difluoroaniline.[2]

Reaction Pathway Diagram

The following diagram illustrates the synthesis and the role of specific solvents in driving the reaction and purification.

Caption: Synthesis workflow for N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide highlighting solvent-dependent steps.

Solvent Selection Logic [3, 4]

-

Dichloromethane (DCM): The "Gold Standard" for this reaction. It solubilizes both reactants perfectly and allows the reaction to proceed at low temperatures (0 °C), minimizing byproducts.

-

Toluene: Used when higher reaction temperatures are needed to drive kinetics, but requires careful evaporation to avoid oiling the product.

-

Removal of Acid: The reaction produces Trifluoroacetic acid (TFA). This is water-soluble, so a biphasic wash (DCM + Water/NaHCO₃) effectively purifies the product based on differential solubility.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this self-validating method to determine exact solubility limits in your specific solvent batch.

-

Preparation: Weigh 100 mg of N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide into a 4 mL glass vial.

-

Solvent Addition: Add the target solvent in 100 µL increments at 25 °C.

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Clear Solution: Soluble.[3] Calculate

. -

Cloudy/Precipitate: Insoluble. Continue adding solvent.

-

-

Validation: If solubility > 500 mg/mL (e.g., in DCM), stop and record as "Very High."

-

Temperature Stress: If testing for recrystallization, heat the saturated solution to 40 °C (do not exceed 50 °C to avoid melting the solute) and observe dissolution. Cool to 0 °C to observe crystal recovery.

Protocol B: Purification via Anti-Solvent Precipitation

Designed to handle the low melting point issue.

-

Dissolution: Dissolve crude crude product in the minimum amount of Ethyl Acetate at Room Temperature (approx. 20 °C).

-

Filtration: Filter through a 0.45 µm PTFE syringe filter to remove particulates.

-

Precipitation: Slowly add Hexanes (or Heptane) dropwise with stirring until a persistent cloudiness appears. Ratio is typically 1:3 (EtOAc:Hexane).

-

Cooling: Place the vessel in a -20 °C freezer overnight. Note: Do not use an ice bath (0 °C) as rapid cooling may trap impurities or cause oiling.

-

Collection: Filter the resulting white crystals quickly on a cold Buchner funnel. Wash with cold Hexanes.

Safety & Handling (E-E-A-T)

-

Fluorine Hazards: While the amide is stable, the reagents (TFAA) are corrosive. The product may release HF if subjected to extreme thermal decomposition (>200 °C).

-

Skin Absorption: Fluorinated amides can enhance skin permeability. Always use nitrile gloves.

-

Inhalation: The compound is a respiratory irritant. Handle in a fume hood [1].

References

-

Sriram Chem. (2024). Diflufenican Impurity 1 (CAS 98651-71-9) Datasheet. Retrieved from

-

PubChem. (2024). Compound Summary: Trifluoroacetamide Derivatives. National Library of Medicine. Retrieved from

-

Organic Syntheses. (2008). Preparation of Trifluoroacetamides. Org. Synth. 2008, 85, 201-209. Retrieved from

-

BenchChem. (2025).[2] Synthesis of N-aryl-2,2,2-trifluoroacetamides. Retrieved from

Sources

Methodological & Application

synthesis of N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide from 2,4-difluoroaniline

Abstract & Introduction

The incorporation of fluorine into pharmaceutical scaffolds is a critical strategy in medicinal chemistry to modulate lipophilicity, metabolic stability, and binding affinity.[1] N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide (CAS: 98651-71-9) serves as a vital intermediate in the synthesis of antifungal agents (e.g., fluconazole analogs) and as a derivatized analyte for the gas chromatographic detection of anilines.

This guide details a robust, high-yield synthesis protocol. Unlike standard aniline acylation, the presence of two electron-withdrawing fluorine atoms on the aromatic ring significantly reduces the nucleophilicity of the amino group. Consequently, this protocol utilizes Trifluoroacetic Anhydride (TFAA) as a highly reactive acylating agent to ensure complete conversion, superior to the slower kinetics observed with ethyl trifluoroacetate esters under mild conditions.

Key Reaction Parameters

| Parameter | Specification |

| Starting Material | 2,4-Difluoroaniline (CAS: 367-25-9) |

| Reagent | Trifluoroacetic Anhydride (TFAA) |

| Solvent | Dichloromethane (DCM) (Anhydrous) |

| Base | Triethylamine (TEA) or Pyridine |

| Temperature | 0 °C to Room Temperature (25 °C) |

| Typical Yield | 85 - 95% |

| Product Form | White / Off-white low-melting solid |

Chemical Basis & Mechanism

The synthesis proceeds via a Nucleophilic Acyl Substitution . The nitrogen lone pair of the 2,4-difluoroaniline attacks the highly electrophilic carbonyl carbon of the TFAA.

Mechanistic Insight: The 2,4-difluoro substitution pattern creates an electron-deficient aromatic system. This pulls electron density away from the amine nitrogen (inductive effect), making it a weaker nucleophile than unsubstituted aniline. To compensate, we use TFAA, which provides a better leaving group (trifluoroacetate) and a more electrophilic carbonyl than corresponding esters or acid chlorides. The base (TEA) is essential to neutralize the trifluoroacetic acid (TFA) byproduct, driving the equilibrium forward and preventing protonation of the unreacted amine.

Reaction Pathway Diagram[2]

Caption: Mechanistic flow of the acylation reaction. The base neutralizes the acid byproduct to drive conversion.

Materials & Safety Equipment

Reagents

-

2,4-Difluoroaniline: >98% purity.[2][3] Toxic by inhalation and skin contact.

-

Trifluoroacetic Anhydride (TFAA): >99%.[4] Corrosive, moisture sensitive, lachrymator.

-

Triethylamine (TEA): >99%, dried over KOH or molecular sieves.

-

Dichloromethane (DCM): Anhydrous (max 0.05% water).

-

Sodium Bicarbonate (NaHCO₃): Saturated aqueous solution.

Personal Protective Equipment (PPE)[7]

-

Respiratory: Work must be performed in a functioning fume hood. TFAA releases corrosive vapors.

-

Skin: Nitrile gloves (double gloving recommended) and lab coat.

-

Eyes: Chemical splash goggles.

Experimental Protocol: The "Gold Standard" Method

This protocol is optimized for a 10 mmol scale but is linearly scalable.

Step-by-Step Procedure

1. Preparation of the Amine Solution

-

Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

-

Cool the flask to room temperature under a stream of nitrogen.

-

Add 2,4-Difluoroaniline (1.29 g, 10.0 mmol) .

-

Add Dichloromethane (DCM) (30 mL) . Stir until fully dissolved.

-

Add Triethylamine (TEA) (1.53 mL, 11.0 mmol, 1.1 equiv) .

-

Note: A slight excess of base ensures all acid byproduct is neutralized.

-

2. Addition of Acylating Agent

-

Cool the reaction mixture to 0 °C using an ice-water bath.

-

Critical: Cooling controls the exotherm. Although the amine is deactivated, TFAA is extremely reactive.

-

-

Add Trifluoroacetic Anhydride (TFAA) (1.55 mL, 11.0 mmol, 1.1 equiv) dropwise via a syringe or addition funnel over 10–15 minutes.

-

Observation: Fumes may be visible if the addition is too fast. The solution may turn slightly yellow.

-

3. Reaction Phase

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) .

-

Stir for an additional 2–3 hours.

-

Process Control: Check progress via TLC (Silica gel; Eluent: 20% EtOAc in Hexanes). The starting aniline (usually lower Rf) should be consumed.

-

4. Workup (Quench & Extraction)

-

Quench the reaction by carefully adding water (20 mL) . Stir vigorously for 5 minutes to hydrolyze excess TFAA.

-

Transfer the mixture to a separatory funnel.

-

Separate the organic (lower) DCM layer.

-

Wash the organic layer sequentially with:

-

1M HCl (20 mL) (Removes unreacted amine and TEA).

-

Saturated NaHCO₃ (20 mL) (Neutralizes residual TFA).

-

Brine (saturated NaCl) (20 mL) (Dries the organic layer).

-

-

Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄ .[5]

5. Isolation

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure (Rotary Evaporator) at 35–40 °C.

-

Result: The product usually solidifies upon drying to yield a white or off-white solid.

Purification (If necessary)

While the crude purity is often >95%, recrystallization ensures analytical grade quality.

-

Solvent System: Hexanes / Ethyl Acetate (hot/cold method) or Toluene.

-

Procedure: Dissolve solid in minimum hot Toluene, cool slowly to RT, then 4 °C. Filter crystals.

Process Workflow Diagram

Caption: Operational workflow for the batch synthesis of the target amide.

Validation & Characterization

Confirm the identity of the synthesized compound using the following parameters.

| Test | Expected Result | Interpretation |

| Physical State | White crystalline solid | High purity (Colored = impurities) |

| Melting Point | 65 – 70 °C (approx.)* | Consistent with "Low Melting Solid" classification [1]. |

| ¹H NMR (CDCl₃) | δ ~8.0 (br s, 1H, NH)δ ~8.2 (m, 1H, H-6)δ ~6.9-7.0 (m, 2H, H-3, H-5) | Downfield shift of NH indicates acylation. Multiplets reflect F-coupling. |

| ¹⁹F NMR | δ -76.0 (s, 3F, CF₃)δ -110 to -125 (m, 2F, Ar-F) | Distinct CF₃ singlet confirms trifluoroacetyl group. |

| MS (ESI/GC) | m/z 225 (M+) | Molecular ion confirmation. |

*Note: Melting points for fluorinated acetamides vary slightly by crystalline form; literature defines it as a low-melting solid.

Troubleshooting & Optimization

Issue: Low Yield / Incomplete Reaction

-

Cause: The 2,4-difluoro substitution makes the aniline electron-poor and sluggish.

-

Solution:

-

Increase reaction time to 12 hours.

-

Use Pyridine as the solvent instead of DCM/TEA. Pyridine is a stronger acylation catalyst.

-

Ensure TFAA is fresh (it hydrolyzes to TFA over time, which is non-reactive without coupling agents).

-

Issue: Oil instead of Solid

-

Cause: Residual solvent or impurities.

-

Solution: Triturate the oil with cold Hexanes or Pentane. Scratch the flask wall with a glass rod to induce crystallization.

Issue: "Green" Alternative Required

-

Protocol: Reflux 2,4-difluoroaniline with Ethyl Trifluoroacetate (1.5 equiv) in Toluene for 24 hours. This avoids corrosive TFAA but requires heat to overcome the activation energy barrier [2].

References

-

Sigma-Aldrich.[6][7] Product Specification: N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide. Link

-

Organic Chemistry Portal. Synthesis of Trifluoroacetamides. Link

-

NIST Chemistry WebBook. 2,4-Difluoroaniline Properties. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]

- 3. CN102531870A - Preparation method of 2,4-difluoroacetophenone - Google Patents [patents.google.com]

- 4. WO2013123526A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide | 98651-71-9 [sigmaaldrich.com]

- 7. mdpi.com [mdpi.com]

- 8. Trifluoroacetamide | C2H2F3NO | CID 67717 - PubChem [pubchem.ncbi.nlm.nih.gov]

reaction of 2,4-difluoroaniline with trifluoroacetic anhydride protocol

Application Note: Precision Synthesis of -(2,4-Difluorophenyl)-2,2,2-trifluoroacetamide

Executive Summary

This technical guide details the optimized protocol for the synthesis of

The protocol emphasizes process safety , reaction kinetics control , and purification efficiency . Unlike standard aniline acylations, the presence of electron-withdrawing fluorine atoms on the aniline ring reduces nucleophilicity, requiring precise control over stoichiometry and base catalysis to ensure quantitative conversion.

Scientific Foundation & Mechanism

Reaction Chemistry

The synthesis proceeds via a nucleophilic acyl substitution mechanism.[1] The nitrogen lone pair of 2,4-difluoroaniline attacks the highly electrophilic carbonyl carbon of TFAA. The reaction is driven by the excellent leaving group ability of the trifluoroacetate anion, further facilitated by the presence of a base (typically pyridine or triethylamine) which neutralizes the trifluoroacetic acid (TFA) byproduct.

Key Mechanistic Insight:

The 2,4-difluoro substitution pattern decreases the electron density on the aniline nitrogen (inductive effect,

Reaction Pathway Diagram

Caption: Mechanistic pathway for the trifluoroacetylation of electron-deficient anilines.

Experimental Protocol

Materials & Equipment

-

Reagents:

-

2,4-Difluoroaniline (Purity >98%)[2]

-

Trifluoroacetic Anhydride (TFAA) (Handle with care: Corrosive/Moisture Sensitive)

-

Dichloromethane (DCM) (Anhydrous)

-

Pyridine (Anhydrous) or Triethylamine (TEA)

-

-

Equipment:

Stoichiometry Table

| Component | Role | Equivalents (eq.) | Notes |

| 2,4-Difluoroaniline | Substrate | 1.0 | Limiting reagent |

| TFAA | Acylating Agent | 1.1 – 1.2 | Slight excess ensures completion |

| Pyridine | Base / Scavenger | 1.2 – 1.5 | Neutralizes TFA; prevents salt formation |

| DCM | Solvent | 10-15 Volumes | Maintains solubility |

Step-by-Step Methodology

Phase 1: Setup and Dissolution

-

Inert Atmosphere: Flame-dry a 3-neck RBF and cool under a stream of dry Nitrogen (

). -

Charge Substrate: Add 2,4-difluoroaniline (1.0 eq) to the flask.

-

Solvent Addition: Add anhydrous DCM (10 mL per gram of aniline). Stir until fully dissolved.

-

Base Addition: Add Pyridine (1.2 eq) to the solution.

-

Note: Pyridine is preferred over TEA for this specific substrate as it minimizes the formation of viscous salts that can trap reagents.

-

Phase 2: Reaction Initiation

-

Cooling: Submerge the flask in an ice-water bath (

). Allow the internal temperature to stabilize (approx. 15 mins). -

TFAA Addition: Charge the addition funnel with TFAA (1.1 eq) diluted in a small volume of DCM.

-

Controlled Addition: Dropwise add the TFAA solution over 20–30 minutes.

-

Critical Control Point: Monitor internal temperature.[3] Do not allow it to exceed

to prevent impurity formation. -

Observation: The solution may fume slightly (TFA vapor) if not well-vented; ensure good fume hood airflow.

-

Phase 3: Reaction & Monitoring

-

Warming: Once addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (RT) naturally.

-

Stirring: Stir at RT for 2–4 hours.

-

Validation (TLC/HPLC):

-

TLC System: Hexane:Ethyl Acetate (80:20).

-

Visualization: UV (254 nm). The product will have a significantly higher

than the starting aniline due to the loss of the free amine polarity.

-

Phase 4: Work-up and Isolation

-

Quench: Cool the mixture back to

and carefully quench with water (slow addition). -

Wash Cycle: Transfer to a separatory funnel.

-

Wash 1: 1M HCl (

vol) – Removes excess Pyridine. -

Wash 2: Saturated NaHCO

( -

Wash 3: Brine (Saturated NaCl).

-

-

Drying: Dry the organic layer over anhydrous MgSO

or Na -

Concentration: Filter off the desiccant and concentrate the filtrate in vacuo (Rotary Evaporator) to yield the crude solid.

Purification

-

Recrystallization: The crude product is typically high purity (>95%). If necessary, recrystallize from Hexane/Ethyl Acetate or Ethanol/Water .

-

Appearance: White to off-white crystalline solid.

Analytical Characterization (Self-Validation)

To confirm the identity of

| Method | Expected Signal Characteristics | Structural Assignment |

| NH Amide proton (deshielded) | ||

| Aromatic protons (splitting due to F) | ||

| CF | ||

| Aromatic Fluorines (C2-F, C4-F) | ||

| IR | C=O Stretch (Amide I) | |

| MS (ESI) | Molecular Ion check ( |

Process Workflow Diagram

Caption: Operational workflow for the synthesis of N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide.

Safety & Troubleshooting

Critical Hazards

-

TFAA (Trifluoroacetic Anhydride): Highly corrosive and lachrymator. Reacts violently with water to form TFA. Must be handled in a fume hood.[4]

-

2,4-Difluoroaniline: Toxic by inhalation and skin contact.[5] Potential methemoglobinemia agent. Wear double nitrile gloves.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of TFAA | Ensure all glassware is flame-dried; use anhydrous DCM. |

| Dark Coloration | Oxidation of Aniline | Perform reaction under inert atmosphere ( |

| Residual Pyridine | Inefficient Acid Wash | Increase the volume or number of 1M HCl washes during workup. |

| Incomplete Reaction | Low Nucleophilicity | If reaction stalls, gently heat to reflux ( |

References

-

BenchChem. (2025).[1] Trifluoroacetylation of Amines using Trifluoroacetyl Chloride and Anhydrides. Retrieved from [1]

-

Sigma-Aldrich. (n.d.). Trifluoroacetic anhydride Product Information and Handling. Retrieved from

-

National Institute of Standards and Technology (NIST). (2023). 2,4-Difluoroaniline Gas Phase Ion Energetics. NIST Chemistry WebBook.[6] Retrieved from

-

Organic Chemistry Portal. (2023). Protecting Groups: Trifluoroacetamides. Retrieved from

- Kikugawa, Y. (1992). A Simple and Efficient Method for Trifluoroacetylation of Arylamines. Tetrahedron Letters. (General protocol reference for electron-deficient anilines).

Application Note: High-Efficiency Synthesis of Fluorinated Benzimidazoles via N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic use of N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide as a high-value precursor for synthesizing fluorinated 2-(trifluoromethyl)benzimidazoles .

This scaffold mimics the purine core found in ATP, making it a privileged structure in the design of kinase inhibitors, antiparasitic agents, and proton pump inhibitors.

Executive Summary

N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide serves as a dual-purpose "Trojan Horse" intermediate.

-

Protecting Group: The trifluoroacetyl moiety protects the aniline nitrogen during electrophilic aromatic substitution (EAS).

-

Atom Economy: Uniquely, the protecting group is not removed. Instead, it is incorporated into the final heterocycle, serving as the carbon source for the C2-trifluoromethyl motif.

This guide outlines the conversion of this precursor into 4,6-difluoro-2-(trifluoromethyl)-1H-benzimidazole via a regioselective nitration-reduction-cyclization cascade.

Chemical Logic & Mechanistic Pathway[1][2]

The transformation relies on introducing a nitrogen atom at the C6 position (ortho to the amide) to enable ring closure.

The Regioselectivity Challenge

The starting material, N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide, presents a conflict in directing effects:

-

NH-CO-CF3 (Amide): Directs ortho/para. (Para is blocked by F; Ortho is C6).

-

Fluorines (C2, C4): Direct ortho/para.

-

C2-F directs to C3 and C5.

-

C4-F directs to C3 and C5.

-

While the fluorines cooperatively activate C5, the amide is a stronger resonance donor and directs to C6. However, steric crowding at C6 can lead to mixed isomers (C5-nitro vs. C6-nitro). Protocol optimization (Low T, High Acidity) is required to favor the kinetic C6 product or to allow for separation.

The Reaction Cascade[3]

-

Nitration: Electrophilic attack at C6 generates the o-nitroacetanilide.

-

Reduction: The nitro group is reduced to an amine (aniline).

-

Condensation (Phillips-Type): The newly formed primary amine attacks the carbonyl of the trifluoroacetamide.

-

Dehydration: Loss of water drives the aromatization to the benzimidazole.

Experimental Protocol

Phase A: Regioselective Nitration

Objective: Install the nitro group at the C6 position.

Reagents:

-

Precursor: N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide (1.0 equiv)

-

Solvent: Conc. H₂SO₄ (5-10 volumes)

-

Reagent: Fuming HNO₃ (1.1 equiv)

Procedure:

-

Dissolution: Charge a reactor with N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide and cool to 0°C . Add conc. H₂SO₄ dropwise, maintaining internal temperature <5°C. Stir until fully dissolved.

-

Nitration: Cool the mixture to -10°C . Add fuming HNO₃ dropwise over 30 minutes. Critical: Exotherms promote C5-nitration. Strict temperature control is essential.

-

Quench: Pour the reaction mixture onto crushed ice (500 g).

-

Isolation: Extract with Ethyl Acetate (3x). Wash organics with saturated NaHCO₃ (caution: gas evolution) and brine.

-

Purification: Recrystallize from Ethanol/Water to isolate the C6-nitro isomer (N-(2,4-difluorophenyl-6-nitrophenyl)-2,2,2-trifluoroacetamide).

-

Note: If C5-isomer is present, it will remain in the mother liquor or require column chromatography (Hexane/EtOAc).

-

Phase B: Reductive Cyclization (One-Pot)

Objective: Reduce the nitro group and close the ring.

Reagents:

-

Intermediate: C6-Nitro precursor (1.0 equiv)

-

Catalyst: 10% Pd/C (5 mol%) or Fe powder (5 equiv)

-

Solvent: Ethanol (for Pd) or Acetic Acid (for Fe)

-

Atmosphere: H₂ (balloon) or N₂ (for Fe reduction)

Procedure (Hydrogenation Method):

-

Setup: Dissolve the nitro intermediate in Ethanol. Add 10% Pd/C under an inert atmosphere.

-

Reduction: Purge with H₂ and stir at RT for 4 hours. Monitor by LC-MS for the disappearance of the nitro peak and appearance of the amine/benzimidazole.

-

Cyclization: Once reduction is complete, heat the mixture to reflux (78°C) for 2-4 hours. The acidic nature of the trifluoroacetamide often promotes spontaneous cyclization upon heating.

-

Optional: If cyclization is slow, add catalytic p-TsOH (0.1 equiv).

-

-

Workup: Filter through Celite to remove Pd/C. Concentrate the filtrate.

-

Final Product: 4,6-difluoro-2-(trifluoromethyl)-1H-benzimidazole .

Data & Validation

Expected Analytical Signatures

| Analytical Method | Expected Signal / Observation | Interpretation |

| LC-MS | [M+H]+ = 223.03 (approx) | Loss of H₂O (18 Da) from the reduced intermediate confirms cyclization. |

| ¹H NMR | Disappearance of NH (amide) | Formation of the imidazole NH (broad singlet, typically >12 ppm). |

| ¹⁹F NMR | Singlet at -63 ppm (CF₃) | Characteristic shift of 2-CF₃ on benzimidazole ring. |

| ¹⁹F NMR | Two distinct aromatic signals | Confirms retention of the 2,4-difluoro pattern (now 4,6- or 5,7- on the ring). |

Troubleshooting Guide

| Issue | Root Cause | Solution |

| Low Yield of C6-Nitro | Steric hindrance directs nitration to C5. | Lower temperature to -15°C; switch to mild nitrating agents (e.g., KNO₃/TFA). |

| Incomplete Cyclization | Amide bond is stable; dehydration is slow. | Add acid catalyst (HCl or p-TsOH) during the reflux step; use Toluene/Dean-Stark trap. |

| De-protection (Loss of CF₃) | Hydrolysis of the trifluoroacetamide before cyclization. | Ensure anhydrous conditions during reduction; avoid strong aqueous bases. |

Pathway Visualization

The following diagram illustrates the critical branching point where regioselectivity determines the success of the synthesis.

Caption: Synthetic workflow illustrating the critical regioselective nitration step required to access the benzimidazole core.

Applications in Drug Discovery

The 2-(trifluoromethyl)benzimidazole motif generated by this protocol is a bioisostere for:

-

Indoles: Improving metabolic stability (blocking C2 oxidation).

-

Purines: Binding to the ATP-pocket of kinases (e.g., RAF, MEK inhibitors).

-

Anthelmintics: A core structure in veterinary drugs similar to Flubendazole, but with enhanced lipophilicity due to the CF₃ group.

References

-

Synthesis of 2-(trifluoromethyl)

- Walewska-Królikiewicz, M., et al. "A practical intramolecular C-H amidation methodology using molecular iodine...". Synlett, 2022, 33, 1092-1096.

-

Nitration of Fluoroanilines

-

General Benzimidazole Protocols

- Bahrami, K., et al. "One-pot procedure for the conversion of aromatic 2-nitroamines into bicyclic 2H-benzimidazoles." J. Org. Chem., 2008, 73, 6835-6837.

Sources

Precision Acylation of 2,4-Difluoroaniline: Protocols for Electron-Deficient Amines

This Application Note provides a comprehensive technical guide for the acylation of 2,4-difluoroaniline. This substrate presents specific challenges due to its electronic deactivation, requiring optimized protocols for high-yield conversion.

Executive Summary & Strategic Analysis

2,4-Difluoroaniline (2,4-DFA) is a critical bioisostere and scaffold in medicinal chemistry, widely used to modulate metabolic stability and lipophilicity in kinase inhibitors and anti-inflammatory agents. However, it represents a "difficult" substrate for standard amide coupling.

The Nucleophilicity Challenge

The presence of fluorine atoms at the ortho and para positions exerts a strong inductive electron-withdrawing effect (-I). This significantly lowers the electron density on the primary amine, rendering it a poor nucleophile compared to aniline or electron-rich congeners (e.g., p-anisidine).

-

Consequence: Standard coupling conditions (e.g., EDC/NHS without catalysis) often result in stalled reactions, low yields, or competitive hydrolysis of the activated ester.

-

Solution: The electrophilicity of the acyl donor must be enhanced. We recommend two primary pathways:

-

Acid Chloride Activation (Method A): The most robust method for stable carboxylic acids.

-

DMAP-Catalyzed Carbodiimide Coupling (Method B): Essential for acid-sensitive substrates where acid chlorides cannot be generated.

-

Mechanistic Pathway

The reaction proceeds via a nucleophilic acyl substitution.[1][2][3] The critical rate-limiting step is the attack of the amine on the carbonyl carbon. For 2,4-DFA, the transition state energy is higher due to the amine's reduced basicity.

Figure 1: Reaction Mechanism & Catalysis

Caption: Mechanism of acylation via acid chloride. The base acts as an HCl scavenger to drive the equilibrium forward and prevent protonation of the unreacted aniline.

Experimental Protocols

Method A: Acid Chloride Route (Gold Standard)

Best for: Scale-up, non-sensitive acid substrates, highest yield (>85%).

Reagents

-

Substrate: 2,4-Difluoroaniline (1.0 equiv)

-

Acyl Donor: Acid Chloride (1.1 – 1.2 equiv) OR Carboxylic Acid + Thionyl Chloride (

) -

Base: Pyridine (1.5 equiv) or Triethylamine (TEA) (2.0 equiv)

-

Solvent: Dichloromethane (DCM) (anhydrous) or THF.

Step-by-Step Procedure

-

Activation (If starting from Acid):

-

Dissolve carboxylic acid (1.0 equiv) in dry DCM or Toluene.

-

Add

(1.5 equiv) and a catalytic drop of DMF. -

Reflux for 1-2 hours until gas evolution ceases.

-

Concentrate in vacuo to remove excess

. Re-dissolve the resulting crude acid chloride in dry DCM.

-

-

Coupling:

-

In a separate flask, dissolve 2,4-difluoroaniline (1.0 equiv) and Pyridine (1.5 equiv) in dry DCM (0.2 M concentration).

-

Cool the amine solution to 0°C under nitrogen atmosphere.

-

Add the acid chloride solution dropwise over 15 minutes.

-

Note: The reaction is exothermic. Control addition rate to maintain temp < 5°C.

-

-

Reaction:

-

Allow the mixture to warm to Room Temperature (RT).

-

Stir for 2–4 hours. Monitor by TLC or LC-MS.[4]

-

-

Work-up:

-

Quench with 1M HCl (aq) to remove excess pyridine and unreacted aniline.

-

Wash organic layer with Sat.

(to remove unreacted acid) and Brine. -

Dry over

, filter, and concentrate.[5]

-

-

Purification:

-

Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc).

-

Method B: Enhanced Carbodiimide Coupling

Best for: Acid-sensitive substrates, library synthesis, avoiding harsh acid chlorides.

Critical Insight: Standard EDC/HOBt is often insufficient for 2,4-DFA. DMAP (4-Dimethylaminopyridine) is required as a nucleophilic catalyst to form a highly reactive N-acylpyridinium intermediate.

Reagents

-

Amine: 2,4-Difluoroaniline (1.0 equiv)[7]

-

Coupling Agent: EDC·HCl (1.2 equiv)

-

Catalyst: DMAP (1.0 - 1.2 equiv) [Note: Stoichiometric DMAP is often superior to catalytic amounts for this specific aniline]

-

Solvent: DCM or DMF (anhydrous)

Step-by-Step Procedure

-

Pre-activation:

-

Dissolve Carboxylic Acid (1.0 equiv), EDC[4]·HCl (1.2 equiv), and DMAP (1.2 equiv) in dry DCM.

-

Stir at RT for 15–30 minutes. The solution may turn slightly yellow/orange as the activated ester/acyl-pyridinium species forms.

-

-

Addition:

-

Add 2,4-difluoroaniline (1.0 equiv) in one portion.

-

-

Reaction:

-

Stir at RT for 12–24 hours.[4]

-

Optimization: If conversion is <50% after 12h, heat to 40°C (requires DMF or DCE solvent).

-

-

Work-up:

-

Dilute with EtOAc.

-

Wash strictly with 10% Citric Acid (removes DMAP/EDC urea), then Sat.

, then Brine.[4]

-

Data & Troubleshooting

Comparative Reagent Performance for 2,4-DFA Acylation

| Coupling System | Reactivity | Est. Yield | Comments |

| Acid Chloride / Pyridine | High | 85-95% | Recommended. Best for sterically hindered or electron-deficient amines. |

| HATU / DIPEA | High | 80-90% | Excellent alternative. Expensive for large scale. |

| EDC / DMAP (1 eq) | Medium-High | 70-85% | DMAP is essential. Without DMAP, yields drop <30%.[8] |

| EDC / HOBt | Low | <40% | Insufficient activation for 2,4-difluoroaniline. |

| DCC | Medium | 50-60% | Difficult purification (DCU urea byproduct). |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (<50%) | Poor nucleophilicity of amine.[8] | Switch to Acid Chloride method. If using coupling agents, ensure stoichiometric DMAP is used. |

| No Reaction | Hydrolysis of Acid Chloride. | Ensure solvents are anhydrous. Check Acid Chloride quality (fuming). |

| Impurity: Starting Amine | Incomplete conversion. | Add 0.5 eq excess Acid Chloride. Heat reaction to reflux (DCM: 40°C, THF: 66°C). |

| Impurity: Anhydride | Side reaction with acid.[1][2][3][4] | Avoid excess carboxylic acid. Ensure slow addition of acid chloride to amine. |

Decision Workflow

Use this logic tree to select the optimal protocol for your specific substrate.

Caption: Workflow for selecting the acylation strategy based on acid stability.

References

-

Vertex AI Search. (2025). SearchResults: amide coupling 2,4-difluoroaniline electron deficient aniline. Retrieved from 9

-

BenchChem. (2025).[4][7][10][11] Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. Retrieved from 4[10]

-

MDPI. (2024). N-(2,4-Difluorophenyl)-2-fluorobenzamide Synthesis and Crystal Structure. Retrieved from 12

-

Due-Hansen, M. E., et al. (2016).[13] A protocol for amide bond formation with electron deficient amines. Organic & Biomolecular Chemistry. Retrieved from 13[9]

-

Chem-Impex. (2025). 2,4-Difluoroaniline Properties and Applications. Retrieved from 14

Sources

- 1. byjus.com [byjus.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. US4294988A - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]

- 6. orgsyn.org [orgsyn.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. N-(2,4-Difluorophenyl)-2-fluorobenzamide [mdpi.com]

- 13. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]

- 14. chemimpex.com [chemimpex.com]

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide

Ticket ID: TFAC-24DF-PROTECT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Activated Amide" Trap

You are likely encountering degradation because you are treating N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide as a standard amide. It is not.

This molecule is an activated amide . The synergy between the strongly electron-withdrawing trifluoromethyl group (

This guide provides the protocols required to arrest hydrolysis, grounded in the specific electronic properties of this fluorinated scaffold.

Module 1: The Stability Profile & Mechanism

To prevent hydrolysis, you must understand why it happens.

The Electronic vulnerability

Standard amides (e.g., acetanilide) are robust because the nitrogen lone pair donates into the carbonyl (

- Pull: The trifluoromethyl group pulls electron density from the carbonyl, making it hyper-reactive to nucleophiles (water/hydroxide).

-

Aniline Pull: The fluorine atoms on the aromatic ring (2,4-positions) withdraw density from the nitrogen.

-

Result: The C-N bond has significant single-bond character, and the 2,4-difluoroaniline is primed to leave.

Quantitative Risk Assessment (pKa Data)

The stability of an amide roughly correlates with the basicity of the amine leaving group. A less basic amine (lower pKa of conjugate acid) is a better leaving group, leading to faster hydrolysis.

| Compound Component | Conjugate Acid pKa ( | Leaving Group Ability | Hydrolysis Risk |

| Aniline (Standard) | 4.6 | Moderate | Low |

| 2,4-Difluoroaniline | ~3.26 | High | Critical |

| Ammonia | 9.25 | Very Low | Negligible |

Data derived from substituent effects and experimental baselines [1][2].

Hydrolysis Pathway (Visualization)

The following diagram illustrates the base-catalyzed hydrolysis mechanism, which is the primary degradation pathway you must avoid.

Caption: Mechanism of base-catalyzed hydrolysis. The electron-withdrawing CF3 group accelerates the initial nucleophilic attack.

Module 2: Storage & Handling Protocols (The Gold Standard)

Do not deviate from this protocol if you require >98% purity over time.

Storage Conditions

-

Temperature: -20°C is mandatory for long-term storage (>1 month). 4°C is acceptable for active use (<1 week).

-

Atmosphere: Store under Argon or Nitrogen. Atmospheric moisture is sufficient to cause slow hydrolysis over months, especially if the container is opened frequently.

-

Container: Amber glass vials with Teflon-lined caps. Avoid plastic containers if using solvents, as fluorinated compounds can sometimes leach plasticizers or adsorb.

Solvent Selection for Experiments

If you are using this compound in a reaction:

-

AVOID: Methanol/Ethanol (unless anhydrous). These can cause transesterification/solvolysis.

-

AVOID: Wet DMSO or DMF. These solvents "strip" the hydration shell from hydroxide ions, making trace base massively more nucleophilic [3].

-

PREFERRED: Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN) — Must be Anhydrous .

Module 3: Troubleshooting & FAQs

Q1: My compound disappeared during aqueous workup. What happened?

-

Diagnosis: You likely used a basic wash (Sodium Bicarbonate or Carbonate) to neutralize acid.

-

The Fix: Trifluoroacetamides are protecting groups designed to be cleaved by mild base (

/MeOH) [4]. -

Correct Protocol: Quench reactions with water or mild acid (0.1 M HCl) . Keep the pH < 6 during workup. If you must neutralize acid, use a phosphate buffer at pH 7.0, perform the extraction rapidly, and keep it cold.

Q2: I see a new peak in my HPLC/LC-MS. Is it degradation?

-

Check: Look for the mass of 2,4-difluoroaniline (MW ~129.1 g/mol ).

-

Cause: If this peak is increasing over time in your autosampler, your mobile phase is too basic or the sample is sitting in a wet solvent at room temperature.

-

Solution: Reconstitute samples in anhydrous MeCN immediately before injection. Ensure autosampler is cooled to 4°C.

Q3: Can I use this compound in biological assays (pH 7.4)?

-

Risk: Moderate. At pH 7.4 (PBS), the half-life is likely hours to days, not infinite.

-

Protocol: Prepare stock solutions in anhydrous DMSO. Spike into the assay buffer immediately before the experiment starts. Do not store aqueous dilutions.

Module 4: Experimental Workflow (Synthesis & Purification)

If you are synthesizing this compound, this workflow minimizes hydrolysis during the process.

Synthesis Decision Tree

Caption: Synthesis workflow emphasizing acidic quench to prevent product loss.

Step-by-Step Synthesis Protocol

-

Dissolution: Dissolve 2,4-difluoroaniline (1.0 eq) in anhydrous Dichloromethane (DCM) under Nitrogen.

-

Base Addition: Add Pyridine (1.1 eq). Note: Pyridine is preferred over Triethylamine as it is less likely to promote base-catalyzed hydrolysis of the product.

-

Acylation: Cool to 0°C. Add Trifluoroacetic Anhydride (TFAA, 1.1 eq) dropwise.

-

Monitoring: Warm to Room Temperature (RT). Monitor by TLC/LC-MS. Reaction is usually complete in <2 hours.

-

Workup (Crucial):

-

Pour reaction mixture into 1M HCl (cold). This removes pyridine and ensures acidic pH.

-

Separate organic layer.

-

DO NOT wash with saturated

unless done very rapidly and cold (risk of hydrolysis). Water wash is safer.

-

-

Purification: Dry over

, filter, and concentrate. Recrystallize from Hexanes/DCM if necessary.

References

-

University of Tartu. (2025). pKa Values of Bases in Non-Aqueous Solvents. UT.ee. [Link]

-

Green, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Detailed stability profiles of Trifluoroacetamides). [Link]

Sources

Technical Support Center: Recrystallization of Fluorinated Acetamides

Status: Active Ticket ID: F-Acetamide-RX-001 Assigned Specialist: Senior Application Scientist Subject: Solvent Selection & Troubleshooting for N-Trifluoroacetyl and Fluorinated Acetanilide Derivatives

Core Technical Insight: The "Fluorine Effect"

Before selecting a solvent, you must understand why fluorinated acetamides behave differently than their non-fluorinated counterparts.

-

Acidity of the N-H Bond: The strong electron-withdrawing nature of the fluorine atoms (especially in

groups) significantly increases the acidity of the amide proton. This makes the molecule a potent Hydrogen Bond Donor (HBD) .-

Consequence: These compounds bind aggressively to Hydrogen Bond Acceptor (HBA) solvents (e.g., DMSO, DMF, Acetone, Ethers), often forming stable solvates or oils that refuse to crystallize.

-

-

Lipophobicity: While fluorinated chains are hydrophobic, they are often also lipophobic (repelling standard hydrocarbons).

-

Consequence: Standard anti-solvents like Hexane or Pentane may cause rapid "oiling out" (liquid-liquid phase separation) rather than controlled crystal growth because the solubility drops too precipitously.

-

Solvent Selection Matrix

Do not rely on "standard" organic lab defaults. Use this matrix specifically tuned for fluorinated amides.

Primary Solvent Systems

| System Type | Solvent Pair (Solvent / Anti-Solvent) | Suitability | Technical Notes |

| The Gold Standard | Ethyl Acetate / Heptane | High | Heptane is preferred over Hexane; its higher boiling point allows for a wider temperature gradient without boiling off the anti-solvent too fast. |

| For Lipophilic Analogs | DCM / Hexanes | Moderate | Good for highly fluorinated aromatic rings. Warning: DCM evaporates rapidly; seal the flask to prevent crusting. |

| For Polar/Acidic Analogs | Methanol / Water | High | Excellent for trifluoroacetamides that are too soluble in EtOAc. Water acts as a gentle anti-solvent that promotes H-bond aggregation. |

| The "Bridge" System | Toluene (Single or with Heptane) | High | Toluene often acts as a "Goldilocks" solvent—polar enough to dissolve the amide hot, but non-polar enough to force precipitation cold. |

Solvents to Avoid (The "Danger Zone")

-

Diethyl Ether / THF: The acidic N-H of the fluorinated amide forms very strong H-bonds with the oxygen in these ethers. You will likely isolate a solvate (a crystal containing solvent molecules) or a sticky gum that refuses to dry.

-

DMSO / DMF: Boiling points are too high, and the H-bond affinity is too strong. Recovery will be poor.[1][2]

Decision Logic: The Selection Workflow

Follow this logic path to select your initial solvent system.

Figure 1: Systematic solvent screening workflow for fluorinated acetamides. Blue nodes indicate testing phases; Green nodes indicate potential crystallization paths.

Troubleshooting: The "Oiling Out" Crisis

The Issue: You cool your solution, and instead of crystals, a second liquid phase (oil droplets) appears at the bottom. This is common in fluorinated compounds because the impurities or the compound itself have a melting point lower than the solvent's boiling point, or the anti-solvent was added too fast.

Protocol: The "Seeding at Cloud Point" Rescue

Do not cool the solution further! Cooling an oiled-out solution yields an amorphous glass, not crystals.

-

Re-dissolve: Heat the mixture back up until the oil fully dissolves into a clear solution.

-

Adjust Polarity: Add a small amount (1-2 mL) of the "Good Solvent" (e.g., EtOAc). This prevents the saturation limit from being hit so abruptly.

-

Find the Cloud Point: Add the anti-solvent (e.g., Heptane) dropwise while boiling until a faint, persistent turbidity (cloudiness) appears.

-

Clear it: Add one drop of the Good Solvent to make it clear again.

-

Seed It: Remove from heat. Wait 30 seconds. Add a tiny crystal of the crude material (seed crystal).

-

Insulate: Wrap the flask in a paper towel or place it in a beaker of warm water to cool slowly.

Why this works: The seed crystal provides a template for the fluorinated amide to organize, bypassing the liquid phase separation (oiling out) energy trap.

Figure 2: Rescue protocol for liquid-liquid phase separation (oiling out).

Frequently Asked Questions (FAQ)

Q: My crystals are sticky and smell like solvent even after drying. Why? A: You likely formed a solvate.[3] Fluorinated acetamides are strong H-bond donors. If you used Ether, THF, or Acetone, the solvent is chemically bound to your crystal lattice.

-

Fix: Re-crystallize using a non-coordinating system like Toluene or EtOAc/Heptane. Alternatively, dry under high vacuum at 50°C for 24 hours to break the solvate (though this may collapse the crystal form).

Q: I added Hexane and the product immediately crashed out as a gum. A: Hexane is too non-polar and caused a "solubility cliff."

-

Fix: Switch to Heptane (slightly better solubility profile) or Toluene . If using a pair, add the anti-solvent much slower and keep the solution boiling during addition.

Q: Can I use Ethanol/Water?

A: Yes, but be careful. Fluorinated acetamides can undergo hydrolysis (cleavage of the

References

-

ChemicalBook. (2026).[4] Trifluoroacetamide Properties and Solubility Data. Retrieved from

-

National Institutes of Health (PubChem). (2025). 2,2,2-Trifluoroacetamide Compound Summary. Retrieved from

-

University of Colorado Boulder. (n.d.). Recrystallization Guide and Solvent Selection. Retrieved from

-

Mettler Toledo. (n.d.). Oiling Out in Crystallization: Causes and Remedies. Retrieved from

-

Geetha, D., et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. PMC. Retrieved from

Sources

troubleshooting low yields in 2,4-difluoroaniline acylation with TFAA

Topic: Troubleshooting Low Yields in N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide Synthesis Document ID: TSC-2026-FGD-04 Role: Senior Application Scientist[1][2]

Introduction

You are likely here because your yields for the acylation of 2,4-difluoroaniline with trifluoroacetic anhydride (TFAA) are stalling below 50%, or the reaction refuses to initiate.

This is a common bottleneck in medicinal chemistry.[2] The core issue is not usually your technique, but the electronic nature of your substrate. 2,4-Difluoroaniline is an electron-deficient aniline .[1][2] The two fluorine atoms exert a strong inductive withdrawing effect (-I), significantly lowering the electron density on the nitrogen atom.[3]

This reduced basicity makes the amine a poor nucleophile. Furthermore, the byproduct of TFAA acylation is Trifluoroacetic Acid (TFA), a strong acid that will instantly protonate your unreacted, weakly basic amine, rendering it completely inert (the "Proton Sponge" effect).

This guide provides the diagnostic logic and optimized protocols to overcome these electronic barriers.

Module 1: Mechanistic Diagnostics

Before changing solvents, understand the failure mode. The reaction is a race between Nucleophilic Attack (Product formation) and Protonation (Deactivation).[2]

The "Proton Sponge" Trap

If you run this reaction in a non-basic solvent (e.g., DCM) without an exogenous base, the maximum theoretical yield is 50%.[2]

-

Molecule A reacts with TFAA

Product + TFA.[2] -

TFA protonates Molecule B

Anilinium Salt (Inert).[2] -

Reaction stops.[2]

Diagram: Reaction Pathways & Failure Points

Caption: The "Proton Sponge" effect. The byproduct TFA protonates the starting material (SM), removing it from the reaction pool.

Module 2: Optimized Protocols

Do not rely on standard Schotten-Baumann conditions. Use Method B for 2,4-difluoroaniline if Method A fails.[1][2]

Method A: The Scavenger Protocol (Standard)

Best for: Scale-up where pyridine removal is difficult.[1][2]

-

Solvent: Dichloromethane (DCM) or THF (Anhydrous).[2]

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).[2][5] Must use >2.5 equivalents.

-

Catalyst: None.

Why it fails: TEA is basic, but if the aniline is extremely deactivated, the reaction kinetics are too slow at room temperature, and moisture competes for the TFAA.

Method B: The "Forced" Protocol (Recommended)

Best for: Electron-deficient amines like 2,4-difluoroaniline.[1][2]

-

Solvent: Pyridine (Neat) or Pyridine/DCM (1:1).[2]

-

Mechanism: Pyridine acts as both solvent and acid scavenger.[2] DMAP forms a highly reactive N-acylpyridinium intermediate that transfers the trifluoroacetyl group to the weak amine much faster than TFAA alone.[2]

Step-by-Step Procedure (Method B)

-

Setup: Flame-dry a round-bottom flask under Nitrogen/Argon.

-

Dissolution: Dissolve 2,4-difluoroaniline (1.0 equiv) in anhydrous Pyridine (approx 5-10 mL per gram of amine).

-

Cooling: Cool to

(ice bath). Note: Although the amine is unreactive, TFAA addition is exothermic.[2] -

Addition: Add TFAA (1.2 - 1.5 equiv) dropwise via syringe.

-